molecular formula C7H9NO3 B15071978 (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid

(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid

Cat. No.: B15071978
M. Wt: 155.15 g/mol
InChI Key: BREYQERBPSYWFN-WDCZJNDASA-N
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Description

(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid is a bicyclic compound featuring a fused cyclohexane-cyclopropane ring system. Key structural attributes include:

  • Core framework: A 3-azabicyclo[4.1.0]heptane scaffold with a bridgehead nitrogen atom.
  • Functional groups: A 2-oxo (keto) group at position 2 and a carboxylic acid at position 3.
  • Stereochemistry: The (1R,4S,6R) configuration dictates its three-dimensional interactions.

This compound’s rigid bicyclic structure and polar functional groups make it a candidate for enzyme inhibition, metal chelation, or as a building block in drug design.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(1R,4S,6R)-2-oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid

InChI

InChI=1S/C7H9NO3/c9-6-4-1-3(4)2-5(8-6)7(10)11/h3-5H,1-2H2,(H,8,9)(H,10,11)/t3-,4-,5+/m1/s1

InChI Key

BREYQERBPSYWFN-WDCZJNDASA-N

Isomeric SMILES

C1[C@H]2[C@@H]1C(=O)N[C@@H](C2)C(=O)O

Canonical SMILES

C1C2C1C(=O)NC(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as amino acids or their derivatives.

    Cyclization: The key step involves the cyclization of these starting materials to form the azabicyclo ring system. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Carboxylation: The carboxylic acid group at the 4-position can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

N-Acylation and Amide Formation

The secondary amine in the azabicyclo structure undergoes selective N-acylation under mild conditions. Common reagents include:

  • Acetyl chloride or acetic anhydride in the presence of bases (e.g., triethylamine)

  • Active esters (e.g., NHS esters) for peptide coupling

Reactions typically proceed at 0–25°C in dichloromethane or THF, yielding stable amides with retained stereochemistry. For example:

Compound+Ac2OEt3N, DCMN-Acetyl derivative (85–92% yield)\text{Compound} + \text{Ac}_2\text{O} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Acetyl derivative (85–92\% yield)}

Esterification of the Carboxylic Acid

The carboxylic acid group reacts with alcohols under acid catalysis (e.g., H2_2SO4_4, TsOH) or via Steglich esterification (DCC/DMAP):

  • Methanol or ethanol produce methyl/ethyl esters.

  • Benzyl alcohol forms a benzyl ester (used for protection in multistep syntheses).

Reaction conditions and yields depend on steric hindrance from the bicyclic framework.

Decarboxylation Reactions

Controlled decarboxylation occurs under thermal or photoredox conditions:

  • Thermal decarboxylation (150–200°C in dipolar aprotic solvents) yields 3-azabicyclo[4.1.0]heptan-2-one.

  • Photoredox-mediated decarboxylation (e.g., Ir[(dF(CF3_3)ppy)2_2(dtbbpy)]PF6_6) enables radical coupling with α,β-unsaturated carbonyl compounds .

Example Photoredox Conditions :

CatalystBaseLight (nm)Yield (%)
Ir[(dF(CF3_3)ppy)2_2(dtbbpy)]PF6_6K2_2HPO4_445536

This method facilitates C–C bond formation while preserving the bicyclic structure.

Ring-Opening Reactions

The strained bicyclo[4.1.0]heptane ring undergoes regioselective opening:

  • Nucleophilic attack at the bridgehead carbon by amines, thiols, or alkoxides.

  • Acid-catalyzed hydrolysis breaks the cyclopropane ring, yielding linear diamino acids.

For instance, treatment with benzylamine in refluxing toluene produces a diamino derivative with >90% regioselectivity.

Lactam Functionalization

The 2-oxo group participates in:

  • Reduction (NaBH4_4/MeOH) to form secondary alcohols.

  • Condensation with hydrazines or hydroxylamines to generate hydrazones/oximes .

Suzuki–Miyaura Cross-Coupling

The compound’s halogenated derivatives (e.g., brominated at C7) undergo palladium-catalyzed coupling with aryl boronic acids. Typical conditions :

  • Pd(PPh3_33)4_44 (5 mol%)

  • K2_22CO3_33 in dioxane/H2_2O (80°C, 12 h)

  • Yields: 70–85%

Prodrug Derivatization

Ester prodrugs (e.g., ethyl ester double prodrug 143 ) enhance bioavailability. Synthesis involves:

  • Sequential protection of the carboxylic acid and amine.

  • Final deprotection under mild acidic conditions .

Scientific Research Applications

Chemistry

In chemistry, (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in polymers, coatings, and other materials science fields.

Mechanism of Action

The mechanism of action of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 3-azabicyclo[4.1.0]heptane 2-oxo, 4-carboxylic acid Enzyme inhibition candidate -
Compound 1 (ABP) 7-azabicyclo[4.1.0]heptane Trihydroxy, azidooctyl α-l-iduronidase inhibition
Compound 2 (Penicillin derivative) 4-thia-1-azabicyclo[3.2.0]heptane Dimethyl, octanoylamino Antibiotic
Compound 3 (Peptidomimetic intermediate) 3-azabicyclo[4.1.0]heptane Carboxylic acid (no oxo) Synthetic intermediate
Compound 4 (Trifluoromethyl derivative) 2-oxa-5-azabicyclo[4.1.0]heptane Trifluoromethyl Solubility-enhanced drug candidate

Biological Activity

(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid, with the CAS number 1228530-96-8, is a bicyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse sources.

The molecular formula of this compound is C7H9NOC_7H_9NO with a molecular weight of 155.15 g/mol. Its structural framework features a bicyclic system that is critical for its biological interactions.

Synthesis

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. A notable method involves the use of chiral lactones to yield enantiomerically pure derivatives through a series of chemical transformations, achieving yields around 43% over nine steps . This scalable synthesis is essential for further biological evaluations.

Research indicates that compounds related to (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane derivatives can act as inhibitors of monoamine transporters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE) reuptake . These interactions suggest potential applications in treating mood disorders and other neurological conditions.

Inhibition Studies

A study evaluating various derivatives showed that certain compounds significantly inhibited β-glucosidase and β-galactosidase activities at specific concentrations. For instance, one derivative reduced β-glucosidase activity to 43% at 5 mM concentration and further decreased it to 20% at 25 mM . This highlights the potential of these compounds in modulating enzyme activities relevant to metabolic pathways.

Therapeutic Applications

Several studies have explored the therapeutic implications of azabicyclo compounds in treating neurological disorders. For example, compounds that inhibit monoamine reuptake are being investigated for their efficacy in managing depression and anxiety disorders due to their ability to enhance neurotransmitter levels in synaptic clefts .

Pharmacological Profiles

In vivo studies have demonstrated that derivatives of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane exhibit promising pharmacological profiles with minimal toxicity and significant bioactivity, making them suitable candidates for further development as therapeutic agents .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityConcentration% Activity Remaining
Compound Aβ-glucosidase Inhibition5 mM43%
Compound Bβ-galactosidase Inhibition5 mM25%
Compound CActivation of α-galactosidase5 mM155%
Compound DActivation of β-mannosidase5 mM148%

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